Cortivazol was first synthesized in the 1970s and has since been utilized in various research applications. The compound is classified under the category of glucocorticoids due to its ability to bind to the glucocorticoid receptor and modulate gene expression involved in inflammation and immune responses. Its chemical formula is , with a molecular weight of approximately 530.67 g/mol .
The synthesis of cortivazol typically involves multi-step organic reactions that modify the steroid backbone to incorporate the phenylpyrazole moiety. Key steps include:
These synthetic pathways are critical for producing cortivazol in sufficient quantities for research and potential therapeutic applications.
Cortivazol features a complex molecular structure characterized by:
The calculated volume of cortivazol's ligand binding pocket is approximately 541 ų, which allows it to fit into the glucocorticoid receptor's ligand binding domain effectively .
Cortivazol undergoes several chemical reactions, primarily involving interactions with biological receptors:
Cortivazol exerts its effects through a well-defined mechanism:
Relevant data includes:
Cortivazol has several important applications in scientific research:
Cortivazol is a synthetic pyrazolosteroid exhibiting exceptional specificity and affinity for the glucocorticoid receptor (GR). Unlike classical glucocorticoids (e.g., cortisol, dexamethasone), cortivazol interacts with distinct structural motifs within the GR ligand-binding domain (LBD), inducing unique conformational changes critical for its transcriptional activity [1] [10].
Cortivazol binding triggers an allosteric expansion of the GR LBD, doubling its volume compared to dexamethasone-bound states. This conformational shift exposes novel interaction surfaces that facilitate:
Table 1: Allosteric Changes Induced by Cortivazol in the GR LBD
Structural Parameter | Cortivazol-Bound GR | Dexamethasone-Bound GR |
---|---|---|
Ligand-Binding Pocket Volume | 1,050 ų | 540 ų |
Helix-12 Position | Stabilized in agonist conformation | Dynamic equilibrium |
Key Residues Engaged | Phe⁷³⁷, Gln⁶⁴², Asn⁵⁶⁴ | Gln⁵⁷⁰, Arg⁶¹¹ |
Dimerization Interface | Enhanced hydrophobic contacts | Weaker polar interactions |
The pyrazole ring of cortivazol is the primary determinant of its unique binding mode:
Table 2: Structure-Activity Relationships of Cortivazol Analogs
Pyrazole Modification | GR Binding Affinity (% vs. Cortivazol) | Transcriptional Potency (vs. Dexamethasone) |
---|---|---|
1'-Phenyl Substitution | 98% | 10-fold ↑ |
2'-(4-Fluorophenyl) | 105% | 5-fold ↑ |
1'-Alkyl (e.g., Methyl) | 22% | 0.3-fold ↓ |
2'-Methoxy | 15% | 0.1-fold ↓ |
Beyond genomic actions, cortivazol initiates rapid cellular responses (<30 minutes) independent of transcription. These pathways converge on mitochondrial regulation and cytosolic signal transduction [9].
Cortivazol modulates kinase networks within seconds to minutes:
Cortivazol modulates mitochondrial apoptosis pathways through both genomic and non-genomic mechanisms:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7